Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step reactions. One common method includes the cyanoacetylation of amines, where the cyano group is introduced into the molecule. This process often involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. Fusion reactions, where aromatic amines are reacted with ethyl cyanoacetate at high temperatures (around 150°C), are commonly used . These methods are designed to maximize yield and purity while minimizing the use of solvents and other reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where thiophene derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that can interact with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-CYANO-5-[(4-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE: A closely related compound with a similar structure but different substitution pattern on the benzoyl group.
5-AMINO-PYRAZOLES: These compounds share some structural similarities and are also used in the synthesis of heterocyclic compounds.
Uniqueness
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[(2-ethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O4S/c1-4-23-14-9-7-6-8-12(14)16(21)20-17-13(10-19)11(3)15(25-17)18(22)24-5-2/h6-9H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
VNKDNPNPJWVFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N |
Origin of Product |
United States |
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